3-Hydroxy-6-methoxypicolinonitrile

Description

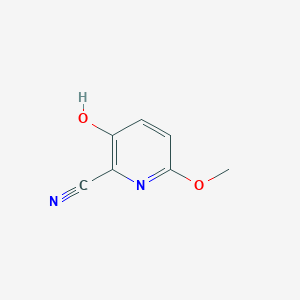

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-hydroxy-6-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(10)5(4-8)9-7/h2-3,10H,1H3 |

InChI Key |

OQUREYPMUITCKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 3 Hydroxy 6 Methoxypicolinonitrile

Reactions at the Hydroxyl Group: Etherification, Esterification, and Oxidation

The hydroxyl group located at the 3-position of the pyridine (B92270) ring serves as a primary site for chemical modification, enabling the introduction of a wide array of functional groups through etherification and esterification processes.

Etherification: The formation of an ether linkage from the hydroxyl group can be accomplished through several established synthetic routes. A classic and versatile method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group using a suitable base to form a pyridinoxide intermediate, followed by a nucleophilic substitution reaction with an alkyl halide. Given the acidic nature of hydroxypyridines, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are generally effective for this purpose. An environmentally conscious alternative for the O-alkylation of hydroxypyridines involves microwave-assisted synthesis in aqueous surfactant media. youtube.com The Mitsunobu reaction presents another powerful tool for C-O bond formation, facilitating the coupling of an acidic nucleophile like a hydroxypyridine with a primary or secondary alcohol under mild conditions, typically employing a phosphine (B1218219) reagent such as triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). beilstein-journals.org

Esterification: The hydroxyl group can be readily converted into an ester. Standard esterification protocols, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) (Et3N), are anticipated to be highly effective. medcraveonline.com For the esterification of carboxylic acids with the hydroxyl group of the pyridine, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be utilized to facilitate the reaction. researchgate.net

Oxidation: While the pyridine nucleus is generally stable towards oxidation, the hydroxyl group itself could theoretically be oxidized. However, the direct oxidation of a 3-hydroxypyridine (B118123) moiety is not a commonly employed transformation and may result in complex product mixtures or degradation of the aromatic ring under harsh oxidizing conditions. The introduction of an oxygenated substituent at this position is more typically achieved through alternative synthetic strategies.

Table 1: Potential Reactions at the Hydroxyl Group of 3-Hydroxy-6-methoxypicolinonitrile

| Reaction Type | Reagents and Conditions | Expected Product |

|---|

Reactions at the Methoxy (B1213986) Group: Demethylation and Functional Group Interconversion

The methoxy group at the 6-position of the pyridine ring offers another handle for chemical modification, with demethylation to unveil a second hydroxyl group being the most prominent transformation.

Demethylation: The cleavage of the methyl-oxygen ether bond in methoxypyridine derivatives can be accomplished using a variety of reagents. A notable chemoselective demethylation method for methoxypyridines utilizes L-selectride in refluxing tetrahydrofuran (B95107) (THF). elsevierpure.com Other commonly employed demethylating agents include strong protic acids such as hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr3). mdpi.com The selection of the appropriate reagent is critical to ensure selectivity and prevent undesired side reactions with other functional groups present in the molecule. For instance, L-selectride has demonstrated chemoselectivity for the demethylation of methoxypyridines in the presence of other methoxyaryl moieties. elsevierpure.com

Functional Group Interconversion: While the direct conversion of the methoxy group to other functionalities is not a common synthetic strategy, the product of demethylation, a dihydroxypicolinonitrile, provides a valuable intermediate for further derivatization. The presence of two chemically distinct hydroxyl groups opens up possibilities for selective functionalization, allowing for the synthesis of a wider range of derivatives.

Table 2: Potential Reactions at the Methoxy Group of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Demethylation | L-selectride, THF, reflux | 3,6-Dihydroxypicolinonitrile |

| Demethylation | BBr3, CH2Cl2 | 3,6-Dihydroxypicolinonitrile |

Transformations of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile functional group is a versatile precursor that can be transformed into a range of other important chemical entities, including carboxylic acids, amides, and primary amines.

Hydrolysis: The hydrolysis of the nitrile group can yield either a carboxylic acid or an amide, with the outcome being dependent on the specific reaction conditions employed. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically achieved by heating the nitrile with a strong mineral acid like hydrochloric acid or sulfuric acid, will lead to the formation of the corresponding carboxylic acid, in this case, 3-hydroxy-6-methoxypicolinic acid. researchgate.net Conversely, alkaline hydrolysis using a base such as sodium hydroxide (B78521) will initially produce the carboxylate salt, which upon subsequent acidification will furnish the free carboxylic acid. google.com Under milder basic conditions, it is often possible to isolate the intermediate amide, 3-hydroxy-6-methoxypicolinamide. The hydrolysis of various cyanopyridines has been well-documented, confirming the viability of these transformations. google.com

Reduction: The nitrile group is readily reducible to a primary amine (an aminomethyl group). A widely used and highly effective reagent for this conversion is lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like THF, followed by a careful aqueous workup. libretexts.org An alternative method for the reduction of nitriles to primary amines is catalytic hydrogenation, which can be carried out using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere. google.com This transformation would result in the formation of (3-hydroxy-6-methoxypyridin-2-yl)methanamine.

Cycloaddition Reactions: The nitrile group can act as a dienophile or dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to construct five-membered heterocyclic rings. wikipedia.orglibretexts.org For example, the reaction of a nitrile with an azide, often in the presence of a suitable catalyst, can lead to the formation of a tetrazole ring. The [3+2] cycloaddition reaction involving nitriles is a well-established and valuable method for the synthesis of a diverse range of heterocyclic compounds. nih.gov

Table 3: Potential Transformations of the Nitrile Group of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis (Acidic) | HCl (aq), heat | 3-Hydroxy-6-methoxypicolinic acid |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Core

The pyridine ring itself can be further functionalized through the use of powerful palladium-catalyzed cross-coupling reactions. To facilitate these transformations, the hydroxyl group at the 3-position can be converted into a triflate (-OTf) group, which serves as an excellent leaving group in these catalytic cycles.

Suzuki-Miyaura Coupling: Following the conversion of the hydroxyl group to a triflate, a Suzuki-Miyaura coupling reaction can be performed with a boronic acid or a boronate ester to create a new carbon-carbon bond. youtube.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a suitable ligand and a base. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.

Sonogashira Coupling: In a similar fashion, the Sonogashira coupling can be employed to introduce an alkyne moiety at the 3-position. nih.gov This is achieved by reacting the triflate derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of a 3-Triflate Derivative

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane | 3-Substituted-6-methoxypicolinonitrile |

| Sonogashira Coupling | R-C≡CH, Pd(PPh3)4, CuI, Et3N, THF | 3-(Alkynyl)-6-methoxypicolinonitrile |

Introduction of Novel Pharmacophoric Elements through Derivatization

The derivatization of this compound at its various reactive sites provides a powerful platform for the systematic introduction of novel pharmacophoric elements. These elements are critical for modulating the biological activity of a molecule by influencing its interaction with biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

Through the strategic modification of the hydroxyl, methoxy, and nitrile groups, as well as the pyridine core, a diverse library of analogues can be synthesized:

Etherification and Esterification of the Hydroxyl Group: This allows for the introduction of a wide range of alkyl and aryl groups, which can be used to fine-tune properties such as lipophilicity, steric profile, and hydrogen bonding capabilities. researchgate.net

Demethylation of the Methoxy Group: This transformation leads to a dihydroxy derivative, which can serve as a versatile scaffold for further selective functionalization. The additional hydroxyl group can potentially form new hydrogen bonds with a biological target, leading to enhanced binding affinity.

Transformation of the Nitrile Group: Conversion of the nitrile to an amide or a carboxylic acid introduces important hydrogen bond donor and acceptor functionalities. Reduction to a primary amine provides a basic center that can be further derivatized to introduce a variety of substituents. nih.gov

Cross-Coupling Reactions: These reactions enable the introduction of a vast array of substituents, including aromatic and heteroaromatic rings. These newly introduced groups can engage in crucial interactions such as π-stacking and can be designed to occupy specific pockets within a protein's binding site, thereby enhancing potency and selectivity. nih.gov

By systematically exploring these derivatization strategies, novel analogues of this compound can be generated and subsequently evaluated for their potential as lead compounds in drug discovery and development programs.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Mechanism Elucidation for Key Synthetic Steps

While the synthesis of 3-Hydroxy-6-methoxypicolinonitrile is not yet described in the available scientific literature, a feasible synthetic strategy can be proposed based on well-known pyridine (B92270) chemistry. A probable key step would involve the introduction of the nitrile group onto a pre-functionalized pyridine ring.

A potential precursor for such a synthesis is 3-hydroxy-6-methoxypyridine. The cyano group could be introduced at the 2-position through several established methods, including a palladium-catalyzed cyanation or a modified Reissert-Henze reaction.

Postulated Palladium-Catalyzed Cyanation Mechanism:

Halogenation: The synthesis would likely begin with a halogenated precursor, such as 2-chloro-3-hydroxy-6-methoxypyridine.

Oxidative Addition: A palladium(0) catalyst would initiate the reaction by undergoing oxidative addition to the carbon-chlorine bond of the pyridine ring.

Transmetalation: A cyanide source, for instance, zinc cyanide or potassium cyanide, would then react with the palladium complex in a transmetalation step, transferring the cyanide group to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the desired this compound product, which also regenerates the active palladium(0) catalyst, allowing it to participate in another catalytic cycle.

Postulated Reissert-Henze Reaction Mechanism:

N-Oxide Formation: The nitrogen atom of the 3-hydroxy-6-methoxypyridine starting material would first be oxidized to an N-oxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Cyanide Addition: The resulting N-oxide would then be treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride. This would lead to the formation of a Reissert-type intermediate.

Rearrangement and Elimination: This intermediate would subsequently undergo a rearrangement and elimination of the acyl group to yield the final 2-cyanopyridine (B140075) product. The electronic properties of the hydroxyl and methoxy (B1213986) groups are expected to direct the cyanation to the 2-position.

Kinetic Studies of Picolinonitrile Functionalization

Specific kinetic data for the functionalization of this compound are not available. However, the kinetics of its reactions can be inferred from studies on analogous picolinonitrile systems. The rate of a given functionalization reaction would be highly dependent on the specific reactants and conditions employed.

For example, in a nucleophilic aromatic substitution reaction, the reaction rate would be proportional to the concentrations of both the picolinonitrile substrate and the attacking nucleophile, indicating second-order kinetics. The Arrhenius equation would describe the temperature dependence of the rate constant (k), with higher temperatures generally leading to faster reaction rates.

Hypothetical Rate Data for Nucleophilic Aromatic Substitution

| [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound is currently available.

Computational Modeling of Reaction Transition States and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating reaction mechanisms at a molecular level. nih.gov For this compound, DFT calculations could be utilized to model the transition state structures and determine the energetic profiles of various potential reactions. mit.edu

Predicted Energetic Profile for a Hypothetical Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

| 5 | Products | -20 |

Disclaimer: The data in this table is a hypothetical representation and is not based on actual experimental or computational results for this compound.

Role of Substituent Effects (Hydroxyl, Methoxy, Nitrile) on Reactivity

The chemical reactivity of the this compound ring is determined by the interplay of the electronic effects of its three substituents.

Hydroxyl Group (-OH): The hydroxyl group at the 3-position is an activating substituent. Through its positive mesomeric (+M) effect, it donates electron density to the pyridine ring, making the ring more susceptible to electrophilic attack. This effect is partially offset by its negative inductive (-I) effect. The hydroxyl group can also be deprotonated to form a phenoxide-like anion, which is a significantly stronger activating group.

Methoxy Group (-OCH₃): The methoxy group at the 6-position is also an electron-donating, activating group due to its +M effect. chemrxiv.org It increases the electron density of the pyridine ring, enhancing its reactivity towards electrophiles. chemrxiv.org Like the hydroxyl group, it also exerts a weaker -I effect.

Nitrile Group (-CN): In contrast, the nitrile group at the 2-position is a deactivating group. It withdraws electron density from the ring through both its strong -M and -I effects. This deactivation makes the ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrile group (i.e., positions 3 and 5). nih.gov

The combined influence of these substituents creates a complex reactivity profile. The activating effects of the hydroxyl and methoxy groups will be in competition with the deactivating effect of the nitrile group. Nucleophilic attack is predicted to be most favorable at the 4- and 6-positions, which are activated towards nucleophilic substitution by the electron-withdrawing nitrile group.

Stereochemical Considerations in Picolinonitrile Derivatization

Reactions involving the derivatization of this compound that can generate a new chiral center must take stereochemical outcomes into account.

For instance, if the hydroxyl group were to be alkylated using a chiral electrophile, a pair of diastereomers could be formed. The degree of stereoselectivity in such a reaction would be influenced by the steric environment around the hydroxyl group, as well as the specific catalyst and reaction conditions employed.

Similarly, if a reaction were to occur at a prochiral center on one of the substituents, a mixture of enantiomers or diastereomers could be produced. The use of chiral catalysts or auxiliaries would be a potential strategy to control the stereochemical course of such transformations and achieve the desired stereoisomer.

Molecular Interactions and Structure Activity Relationship Sar Studies of the Picolinonitrile Scaffold

Understanding Molecular Recognition and Binding Affinities of Picolinonitrile Derivatives

Molecular recognition is a fundamental process in which molecules, through specific non-covalent interactions, bind to each other. The binding affinity of picolinonitrile derivatives to their biological targets is a critical determinant of their therapeutic efficacy. This affinity is governed by the sum of all attractive and repulsive forces between the ligand and the protein's binding pocket.

Non-covalent interactions are the primary drivers of molecular recognition for picolinonitrile derivatives. mdpi.comrsc.org These interactions, although individually weak, collectively contribute to the stability of the ligand-protein complex.

Hydrogen Bonding: The nitrogen atom of the picolinonitrile's cyano group is a potent hydrogen bond acceptor. nih.gov It can form hydrogen bonds with backbone amide protons or the side chains of amino acid residues like serine and arginine in the binding pocket of a protein. nih.govresearchgate.net The hydroxyl group at the 3-position and the oxygen atom of the methoxy (B1213986) group at the 6-position of 3-Hydroxy-6-methoxypicolinonitrile can also act as hydrogen bond acceptors, while the hydroxyl group can additionally function as a hydrogen bond donor.

Pi-Pi Stacking: The electron-deficient pyridine (B92270) ring of the picolinonitrile scaffold can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. The electron-withdrawing nature of the nitrile group can further polarize the aromatic ring, potentially enhancing these stacking interactions. nih.gov

Polar Interactions: The nitrile group possesses a strong dipole moment, which allows it to participate in favorable polar interactions with the protein environment. nih.gov This property enables the nitrile group to act as a bioisostere for other polar functional groups like hydroxyl or carboxyl groups. nih.govresearchgate.net

| Interaction Type | Key Moieties on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | 3-Hydroxy | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Nitrile nitrogen, 3-Hydroxy oxygen, 6-Methoxy oxygen, Pyridine nitrogen | Arginine, Asparagine, Glutamine, Serine, Threonine, Tyrosine |

| Pi-Pi Stacking | Picolinonitrile ring | Phenylalanine, Tryptophan, Tyrosine, Histidine |

| Polar Interactions | Nitrile group | Polar amino acid side chains, Metal ions |

While non-covalent interactions are more common, certain picolinonitrile derivatives can be designed to form covalent bonds with their macromolecular targets. This often involves the introduction of a reactive "warhead" group onto the scaffold. Covalent modification can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts. libretexts.orgnumberanalytics.com For instance, a quiescent affinity label, a weak electrophile that becomes reactive upon binding to the target protein, can be incorporated. nih.gov The picolinonitrile scaffold itself is generally stable, but modifications can be made to introduce reactivity. nih.gov

Impact of the Nitrile Moiety on Molecular Interactions

The nitrile group is a key pharmacophore in many picolinonitrile-based drugs and plays a multifaceted role in molecular interactions. nih.gov Its small size and linear geometry allow it to fit well into binding pockets. nih.gov The nitrogen atom's lone pair of electrons makes it an effective hydrogen bond acceptor. researchgate.net Furthermore, the strong electron-withdrawing nature of the nitrile group influences the electronic distribution of the entire molecule, which can enhance binding affinity and modulate the pharmacokinetic properties of the compound. nih.govnih.gov The nitrile group can also displace water molecules from the binding site, which can be entropically favorable and contribute to a stronger binding affinity. nih.gov

Influence of Hydroxyl and Methoxy Substituents on Molecular Conformation and Electronic Properties

The hydroxyl and methoxy substituents on the this compound scaffold significantly influence its conformation and electronic properties.

Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. The methoxy group is also an electron-donating group. These substituents can modulate the electron density of the pyridine ring, affecting its reactivity and interaction with biological targets. Specifically, they can influence the pKa of the pyridine nitrogen.

Conformational Effects: The presence of these substituents can introduce steric constraints that influence the preferred conformation of the molecule. The orientation of the hydroxyl and methoxy groups can affect the molecule's ability to fit into a specific binding pocket and can also influence intramolecular hydrogen bonding, which can lock the molecule into a more rigid conformation.

Modulation of Target Selectivity through Picolinonitrile Scaffold Modification

Achieving selectivity for a specific biological target over others is a major goal in drug design. The picolinonitrile scaffold can be systematically modified to enhance target selectivity. nih.gov This can be achieved through several strategies:

Scaffold Hopping: Replacing the picolinonitrile core with other heterocyclic systems while maintaining key pharmacophoric features can lead to new classes of inhibitors with different selectivity profiles. nih.gov

Substitution Pattern Modification: Altering the position and nature of substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule to favor binding to the desired target. For example, introducing different functional groups can create new interaction points with the target protein.

Conformational Constraint: Introducing rigid linkers or bulky groups can lock the molecule into a specific conformation that is complementary to the target's binding site but not to the binding sites of off-target proteins.

Bioisosteric Replacement Strategies for the Nitrile Group in Picolinonitriles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com The nitrile group in picolinonitriles can be replaced by a variety of other functional groups. cambridgemedchemconsulting.com

Common bioisosteres for the nitrile group include:

| Bioisosteric Replacement | Rationale | Potential Advantages |

| Halogens (e.g., Cl, Br, I) | Similar size and polarizing influence. nih.gov | Can improve binding affinity and metabolic stability. |

| Carbonyl Group | Mimics the polar nature and hydrogen bonding acceptor capability. nih.gov | Can engage in similar polar interactions. |

| Hydroxyl Group | Acts as a hydrogen bond acceptor and donor. nih.gov | Can introduce new hydrogen bonding opportunities. |

| Carboxyl Group | Can act as a hydrogen bond acceptor and is negatively charged at physiological pH. nih.gov | May improve solubility and introduce ionic interactions. |

| Triazoles/Oxadiazoles | Heterocyclic rings that can mimic the steric and electronic properties of the nitrile group. nih.gov | Can improve metabolic stability and modulate solubility. |

| Trifluoromethyl Group | Electron-withdrawing group that can mimic the electronic effects of the nitrile. | Can enhance metabolic stability. |

These replacements can lead to compounds with altered biological activity, selectivity, and pharmacokinetic properties, making bioisosteric replacement a valuable tool in the optimization of picolinonitrile-based drug candidates. cambridgemedchemconsulting.comdrughunter.com

Advanced Computational and Theoretical Chemistry Studies on Picolinonitrile Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and orbital energies.

For a molecule like 3-Hydroxy-6-methoxypicolinonitrile, DFT calculations can elucidate its electronic structure. These calculations reveal how the electron-withdrawing nitrile group (-CN) and the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups influence the electron density across the pyridine (B92270) ring. The distribution of electron density is crucial for determining the molecule's reactivity, polarity, and intermolecular interactions.

Molecular Orbital (MO) analysis, a direct output of DFT calculations, helps in identifying the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In substituted pyridines, the positions of substituents significantly alter the HOMO and LUMO energy levels. For instance, DFT studies on substituted phthalocyanines, which are large N-heterocyclic systems, show that the position and nature of substituents (like methoxy groups) have a profound effect on the molecular orbital energies and the electronic absorption spectra. nih.gov A similar approach for this compound would map the electron density and predict regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyridine System Note: This data is illustrative for a generic substituted pyridine and not specific to this compound, for which public data is unavailable.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

DFT calculations are also employed to simulate spectroscopic properties. For example, theoretical calculations of IR and Raman spectra for substituted phthalocyanines have shown good agreement with experimental results, aiding in the interpretation of vibrational modes. nih.gov

Molecular Dynamics Simulations of Picolinonitrile-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the dynamic interactions between a ligand, such as a picolinonitrile derivative, and its biological target, typically a protein or enzyme. mdpi.comnih.gov

The process begins with a starting structure of the picolinonitrile-protein complex, often obtained from molecular docking. nih.gov The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often nanoseconds to microseconds.

These simulations provide critical insights into:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the binding pose. A stable complex will show minimal fluctuations after an initial equilibration period. nih.gov

Key Intermolecular Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the ligand in the binding pocket. acs.org This helps to understand why a ligand binds and what specific residues are most important for the interaction.

Conformational Changes: Both the ligand and the protein can change their conformation upon binding. MD simulations can capture these induced-fit effects, which are crucial for biological function.

For example, an MD simulation of a thiazolo[3,2-a]pyridine derivative with the enzyme α-amylase revealed that the complex stabilized after 25 nanoseconds and identified key amino acid residues involved in hydrophobic and hydrogen bonding interactions. nih.gov A similar study on this compound would be invaluable for understanding its mechanism of action if a biological target is identified.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, leveraging quantum chemical calculations, are used to predict how and where a molecule is likely to react. For this compound, this involves analyzing its electronic properties to forecast its chemical behavior.

Reactivity Descriptors: Several descriptors derived from DFT calculations can predict reactivity:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Local Softness and Hardness: These concepts, rooted in conceptual DFT, help rationalize the interaction between different reactive sites based on the hard and soft acids and bases (HSAB) principle.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule. Red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

A study on the hydroxylation of pyridine N-oxides used computational analysis to propose a plausible reaction mechanism involving radical intermediates and strained epoxides, demonstrating the power of these predictive models. nih.gov For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups, while the nitrile carbon would be a site of positive potential.

Selectivity: Predicting selectivity (chemo-, regio-, and stereoselectivity) is another key application. By calculating the activation energies for different possible reaction pathways, chemists can predict which product is most likely to form. For a multifunctional molecule like this compound, this could predict whether a reaction would occur at the hydroxyl group, the methoxy group, or one of the carbon atoms on the pyridine ring.

Conformational Analysis and Energy Landscapes of Substituted Picolinonitriles

The three-dimensional shape, or conformation, of a molecule is critical to its function, especially its ability to bind to a biological target. Substituted picolinonitriles can adopt various conformations due to the rotation around single bonds, such as the C-O bond of the methoxy group.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to find its stable low-energy conformations. This is typically done by:

Rotating a specific dihedral angle (e.g., the C-C-O-C angle of the methoxy group) in steps.

Calculating the energy of the molecule at each step using quantum chemical methods.

Plotting energy versus the dihedral angle to create a conformational energy landscape.

The minima on this landscape represent stable conformers, while the maxima represent transition states between them. The relative energies of the conformers determine their population at a given temperature.

For this compound, the orientation of the methoxy group is particularly important. Studies on methoxy-substituted benzoquinones have shown that the conformation of the methoxy group (whether it is in the plane of the ring or out of the plane) significantly affects the molecule's electronic properties and redox potential. mdpi.com An in-plane methoxy group can donate electrons into the ring via resonance, while an out-of-plane orientation diminishes this effect. A conformational analysis would reveal the preferred orientation of the methoxy group in this compound and the energy barrier to its rotation.

Table 2: Illustrative Conformational Energy Data for a Methoxy-Substituted Aromatic Ring Note: This data is representative and not specific to this compound.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 0.0 | Global Minimum (Planar) |

| 90° | 3.5 | Transition State |

| 180° | 0.2 | Local Minimum (Planar) |

This analysis is crucial for understanding how the molecule presents itself for interaction with other molecules or biological targets.

Cheminformatics and QSAR Approaches for Picolinonitrile Libraries

Cheminformatics applies computational methods to solve chemical problems, often involving large datasets of molecules. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical model correlating the chemical structure of compounds with their biological activity. researchgate.netnih.gov

QSAR Modeling: A QSAR study on a library of picolinonitrile derivatives would involve the following steps:

Data Collection: Assemble a set of picolinonitrile analogues with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov

Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, logP, polar surface area, electronic properties from DFT).

Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to the observed activity.

Validation: Rigorously test the model's predictive power using an external set of compounds not used in model training.

A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized picolinonitrile derivatives, guiding synthetic efforts toward more potent compounds. For example, a 3D-QSAR study on quinoline (B57606) derivatives as telomerase inhibitors successfully generated a model that could explain the activity of the compounds based on steric and electrostatic fields. nih.gov

Cheminformatics Libraries: The concept of "chemistry informer libraries" involves using diverse and complex sets of molecules to systematically test and compare synthetic methods or biological activities. nih.gov Assembling a library of picolinonitrile derivatives and subjecting them to various computational analyses (docking, QSAR, ADMET prediction) would create a rich dataset. This data could be used to identify promising candidates for further development, understand structure-activity trends across the series, and predict potential liabilities like toxicity or poor pharmacokinetic properties in silico. mdpi.com

Applications of 3 Hydroxy 6 Methoxypicolinonitrile As a Synthetic Intermediate and Research Tool

Precursor in the Synthesis of Complex Heterocyclic Systems

3-Hydroxy-6-methoxypicolinonitrile serves as a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Its substituted pyridine (B92270) ring, featuring hydroxyl, methoxy (B1213986), and cyano groups, provides multiple reactive sites for further chemical transformations. These functional groups allow for the construction of fused ring systems and the introduction of diverse substituents, leading to the creation of novel molecular architectures.

The strategic positioning of the functional groups on the picolinonitrile scaffold enables its use in cyclization reactions to form various heterocyclic structures. For instance, the hydroxyl group can act as a nucleophile, while the cyano group can undergo hydrolysis, reduction, or cycloaddition reactions. The methoxy group can also be a site for modification, further expanding the synthetic possibilities. This versatility makes this compound a key starting material in the synthesis of complex molecules with potential applications in medicinal chemistry and material science. The development of synthetic routes utilizing this intermediate is an active area of research, with a focus on creating efficient and atom-economical processes.

Building Block for Scaffold-Based Library Synthesis

In the field of drug discovery and chemical biology, the generation of compound libraries around a central scaffold is a common strategy for identifying new bioactive molecules. This compound is an attractive building block for such scaffold-based library synthesis. nih.gov Its inherent structural features allow for the systematic introduction of a wide range of chemical diversity.

By reacting the hydroxyl and cyano groups with various reagents, a multitude of derivatives can be synthesized in a combinatorial fashion. This approach facilitates the rapid generation of a library of related compounds, each with unique properties. The resulting libraries can then be screened against biological targets to identify hits with desired activities. The modular nature of this building block allows for the exploration of a broad chemical space, increasing the probability of discovering novel compounds with therapeutic potential. nih.govnih.gov The use of such focused libraries can accelerate the early stages of drug discovery, from hit identification to lead optimization. nih.gov

Utility in Material Science Research (e.g., Polymer Precursors, Ligands)

The unique electronic and structural properties of this compound make it a compound of interest in material science research. Its potential applications extend to the development of novel polymers and as a ligand for metal complexes.

As a polymer precursor, the reactive functional groups of this compound can be utilized to create monomers that can be subsequently polymerized. The resulting polymers may exhibit interesting optical, electronic, or thermal properties, depending on the specific polymer architecture.

Furthermore, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. This allows this compound to function as a ligand in the formation of metal complexes. nih.gov These complexes may find applications in catalysis, sensing, or as components in advanced materials. The ability to tune the properties of the resulting materials by modifying the structure of the ligand makes this a promising area of investigation.

Development of Chemical Probes and Biological Tools

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov this compound can serve as a scaffold for the development of such chemical probes and biological tools. mskcc.org By attaching reporter groups, such as fluorescent dyes or affinity tags, to the picolinonitrile core, researchers can create molecules capable of visualizing or isolating specific biological targets. rsc.orgrsc.org

The development of these tools often involves a "chemical genetics" approach, where the chemical probe acts as a "mutation" to perturb the function of a protein or cellular process in a controlled manner. mskcc.org The versatility of the this compound scaffold allows for the synthesis of a diverse range of probes, each designed to investigate a specific biological question. mskcc.org These tools are invaluable for understanding the complex mechanisms that govern cellular function and for identifying new therapeutic targets. nih.gov

Analytical Method Development for Detection and Characterization in Research Contexts

As with any chemical compound used in research, the ability to detect and characterize this compound and its derivatives is crucial. This necessitates the development of robust analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the identity and purity of synthesized compounds. nih.govresearchgate.net

In the context of its use as a research tool, it is also important to develop methods to detect and quantify the compound in various experimental settings. For example, when used as a chemical probe, sensitive analytical methods are required to measure its concentration and distribution within cells or tissues. The development of these analytical techniques underpins the reliable application of this compound in all areas of its research use. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Picolinonitriles

Research is likely to focus on late-stage cyanation of pre-functionalized pyridine (B92270) rings. This approach is atom-economical and allows for the rapid diversification of pyridine-based scaffolds. Furthermore, transition-metal-catalyzed cross-coupling reactions, which enable the direct introduction of the nitrile group, are continually being refined for milder conditions and broader substrate scopes. Another promising direction is the exploration of flow chemistry and photocatalysis to access picolinonitrile derivatives, potentially offering higher yields, improved safety profiles, and easier scalability. A simplified two-step synthesis for the related compound, 3,6-dihydroxypicolinic acid, has been described, which could provide insights for developing more efficient routes to similarly substituted picolinonitriles. nih.gov

Advanced Functionalization Strategies for Enhanced Selectivity

The pyridine core is electron-deficient, which influences its reactivity and makes regioselective functionalization a significant challenge. nih.gov For a molecule like 3-Hydroxy-6-methoxypicolinonitrile, the existing substituents (hydroxyl, methoxy (B1213986), and nitrile groups) direct further reactions, but achieving precise control over the remaining C-H bonds is a key goal for creating analogues with enhanced properties.

Future research will likely leverage innovative strategies for regioselective C-H functionalization. nih.govresearchgate.net These methods offer an atom-economical way to introduce new functional groups without the need for pre-installed activating groups. nih.gov Recent advancements in this area include:

Transition Metal-Catalyzed C-H Activation : Techniques employing metals like palladium, rhodium, and iridium can selectively activate specific C-H bonds, guided by directing groups already present on the ring.

Photocatalytic Methods : The use of light to drive reactions allows for transformations under mild conditions that were previously challenging, including novel C-H functionalizations. nih.govresearchgate.net

Temporary De-aromatization : This strategy involves temporarily disrupting the aromaticity of the pyridine ring to alter its reactivity patterns, enabling functionalization at positions that are typically difficult to access, such as the meta-position. nih.govresearchgate.net

These advanced strategies could allow for the selective modification of the picolinonitrile scaffold to fine-tune its biological activity or material properties.

| Functionalization Strategy | Description | Potential Advantage for Picolinonitriles |

| Transition Metal-Catalyzed C-H Activation | Use of transition metals to selectively activate and functionalize C-H bonds. | High regioselectivity, enabling precise modification of the pyridine ring. |

| Photocatalytic Methods | Utilizes light to initiate chemical reactions, often under mild conditions. nih.govresearchgate.net | Access to unique reactivity and transformations not achievable with traditional thermal methods. |

| Temporary De-aromatization | Temporarily disrupts the aromatic system to control the position of functionalization. nih.govresearchgate.net | Allows for meta-selective functionalization, which is often challenging for pyridine rings. nih.gov |

| Radical-Mediated Functionalization | Involves the use of radical species to add functional groups to the ring. nih.gov | Can be effective for electron-deficient systems and allows for the introduction of a wide range of substituents. |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology provides a powerful platform for discovering and understanding the biological roles of novel molecules. frontiersin.orgnih.gov For this compound, this interdisciplinary approach is crucial for unlocking its therapeutic potential. Chemical biology applies the principles of chemistry to solve biological problems, offering tools to probe and modulate biological systems with molecular precision. cornell.eduharvard.edu

Future research in this area would involve:

Design and Synthesis of Molecular Probes : The this compound scaffold can be used as a starting point to design chemical probes. By attaching reporter tags (e.g., fluorophores or biotin), researchers can visualize the distribution of the compound in cells and identify its molecular targets.

Mechanism-of-Action Studies : Once a biological activity is identified, interdisciplinary techniques are essential to elucidate the mechanism. This could involve a combination of synthetic chemistry to create analogues, and biological assays to test their effects on specific enzymes or cellular pathways. Pyridine derivatives have been noted for their ability to interact with various receptors and enzymes. samipubco.com

Elucidation of Structure-Activity Relationships (SAR) : By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a detailed understanding of which parts of the molecule are critical for its function.

This synergy between creating molecules and testing them in biological contexts is essential for translating a chemical compound into a valuable tool for research or medicine. frontiersin.org

Application of Machine Learning and AI in Picolinonitrile Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. nih.goviscientific.org These computational tools can significantly accelerate the design-make-test-analyze cycle in drug discovery and materials science. nih.gov For a scaffold like this compound, AI can play a pivotal role in future research.

Key applications include:

Predictive Modeling : ML models can be trained on large datasets of chemical structures and their properties to predict the biological activity, toxicity, and physicochemical properties of new picolinonitrile derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates. nih.gov

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic routes to target molecules. iscientific.orgnih.gov By analyzing vast databases of chemical reactions, these programs can identify optimal reaction conditions and starting materials, saving significant time and resources in the lab. nih.gov

De Novo Design : Generative AI models can design entirely new picolinonitrile structures that are optimized for a specific biological target or material property. These models can explore a vast chemical space to identify novel scaffolds that human chemists might not have conceived.

The integration of AI and ML into the research workflow promises to make the discovery and development of new picolinonitrile-based compounds more efficient and innovative. mit.edugcande.org

Investigation into Undiscovered Biological and Material Science Applications for the Scaffold

While the full potential of this compound is yet to be explored, the broader class of pyridine derivatives has shown a wide range of applications, suggesting promising avenues for investigation.

Biological Applications: The pyridine ring is a common feature in many FDA-approved drugs and biologically active compounds. nih.gov Picolinonitrile derivatives, in particular, serve as precursors to picolinamidines, which have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov For example, certain thienylpicolinamidine derivatives have shown potent cytotoxic effects against leukemia and colon cancer cells. nih.gov Furthermore, substituted pyridine compounds have been investigated as potential antibacterial and anti-prion agents. nih.gov Future research could screen this compound and its derivatives for activity in these and other therapeutic areas, such as neurological or infectious diseases.

| Potential Application | Rationale based on Related Compounds |

| Anticancer Agents | Picolinamidines derived from picolinonitriles exhibit cytotoxic and cytostatic activity against various cancer cell lines. nih.gov |

| Antibacterial Agents | Pyridine derivatives have been synthesized and evaluated as potential antimicrobial drugs. nih.gov |

| Antiviral Agents | Certain pyridine derivatives have been found to inhibit the replication of viruses like Hepatitis B. nih.gov |

| Potassium Channel Openers | Some substituted pyridines act as potassium channel openers, with potential applications in treating conditions like urinary incontinence. nih.gov |

Material Science Applications: The electronic properties of the pyridine ring make it an attractive component for functional organic materials. The electron-withdrawing nature of the ring can be harnessed in the design of materials for electronics. For instance, pyridine-based benzoquinone derivatives have been successfully designed as organic cathode materials for sodium-ion batteries, demonstrating high reversible capacity and good stability. rsc.org The specific substituents on this compound could be tailored to tune its electronic and photophysical properties, opening up possibilities for its use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Sensors and Molecular Switches

The exploration of these undiscovered applications will rely on a combination of creative synthetic chemistry, rigorous biological screening, and detailed materials characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-6-methoxypicolinonitrile, and how can intermediates be optimized?

- Methodology : Synthesis often involves nitrile formation via cyanation of pyridine precursors. For example, a multi-step approach could include:

Protection of hydroxyl and methoxy groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions .

Cyanation via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling .

Deprotection under mild acidic conditions (e.g., HCl in THF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., NaCN or KCN) to improve yield. Purity intermediates using flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns and functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the nitrile group .

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodology :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the nitrile and hydroxyl groups .

- Simulate reaction pathways with transition state analysis to identify kinetic barriers for hydrolysis or substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Root Cause Analysis :

Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls) to isolate experimental variables .

Validate compound identity and purity in each study via side-by-side NMR and HPLC .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability and identify confounding factors like impurity-driven toxicity .

Q. How can researchers design experiments to probe the compound’s interaction with metalloenzymes?

- Experimental Design :

Spectroscopic Titration : Monitor UV-Vis or fluorescence quenching upon addition of Zn²⁺/Fe³⁺ ions to detect metal-chelation .

Kinetic Assays : Measure enzyme inhibition (e.g., carbonic anhydrase) using stopped-flow techniques with varying substrate and inhibitor concentrations .

X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Data Presentation Guidelines

- Synthesis Data : Tabulate yields, reaction times, and purification methods for reproducibility (Example):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | TBSCl, Et3N, DMF, 24 h | 85 | 92 |

| 2 | CuCN, DMSO, 100°C, 6 h | 67 | 88 |

- Stability Data : Graph degradation rates under stress conditions (e.g., Arrhenius plots for temperature-dependent hydrolysis).

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.